molecular formula C15H12F3NO2 B3340762 3-hydroxy-4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide CAS No. 870221-73-1

3-hydroxy-4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide

Cat. No.: B3340762
CAS No.: 870221-73-1
M. Wt: 295.26 g/mol
InChI Key: GIHYBCOTAXOHGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-hydroxy-4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide is an organic compound that features a trifluoromethyl group, which is known for its significant impact on the chemical and physical properties of molecules

Biochemical Analysis

Biochemical Properties

3-hydroxy-4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with tryptophan hydroxylase, an enzyme involved in the synthesis of serotonin . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to a decrease in serotonin levels, which has various physiological implications.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with tryptophan hydroxylase can lead to altered serotonin signaling pathways . This can impact various cellular processes, including mood regulation, sleep, and appetite. Additionally, changes in gene expression related to serotonin synthesis can further influence cellular metabolism and overall cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active site of tryptophan hydroxylase, inhibiting its enzymatic activity . This inhibition prevents the conversion of tryptophan to serotonin, leading to decreased serotonin levels. Additionally, the compound may influence other molecular pathways by interacting with different proteins and enzymes, thereby modulating their activity and affecting downstream processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under normal storage conditions . Its degradation products and their impact on cellular function over extended periods require further investigation. Long-term studies in vitro and in vivo are essential to understand the temporal effects of this compound fully.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant physiological changes. For instance, high doses of the compound have been associated with toxic effects, including alterations in serotonin levels and related physiological processes . Understanding the dosage-dependent effects is crucial for determining the therapeutic potential and safety of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound’s metabolic pathways include its conversion to different metabolites, which can influence metabolic flux and metabolite levels

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for understanding its overall effects. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can affect the compound’s localization and accumulation within specific tissues, influencing its biological activity and potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and potential effects on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide typically involves the reaction of 3-(trifluoromethyl)aniline with 3-hydroxy-4-methylbenzoic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of 3-oxo-4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide.

    Reduction: Formation of 3-hydroxy-4-methyl-N-[3-(trifluoromethyl)phenyl]benzylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-hydroxy-4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 4-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide
  • 4-hydroxy-N-(4-methylphenyl)benzamide
  • 4-hydroxy-N-(2-methylphenyl)benzamide

Uniqueness

3-hydroxy-4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide is unique due to the presence of both a trifluoromethyl group and a hydroxyl group on the benzamide structure. This combination imparts distinct chemical and physical properties, such as increased stability and specific reactivity patterns, making it valuable for various applications .

Properties

IUPAC Name

3-hydroxy-4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3NO2/c1-9-5-6-10(7-13(9)20)14(21)19-12-4-2-3-11(8-12)15(16,17)18/h2-8,20H,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIHYBCOTAXOHGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-hydroxy-4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-hydroxy-4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide
Reactant of Route 3
Reactant of Route 3
3-hydroxy-4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide
Reactant of Route 4
Reactant of Route 4
3-hydroxy-4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide
Reactant of Route 5
Reactant of Route 5
3-hydroxy-4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
3-hydroxy-4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.